8-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
CAS No.: 1245644-74-9
Cat. No.: VC0037321
Molecular Formula: C6H5FN4
Molecular Weight: 152.132
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1245644-74-9 |
|---|---|
| Molecular Formula | C6H5FN4 |
| Molecular Weight | 152.132 |
| IUPAC Name | 8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
| Standard InChI | InChI=1S/C6H5FN4/c7-4-2-1-3-11-5(4)9-6(8)10-11/h1-3H,(H2,8,10) |
| Standard InChI Key | OKZKUMNBFJSQTA-UHFFFAOYSA-N |
| SMILES | C1=CN2C(=NC(=N2)N)C(=C1)F |
Introduction
Chemical Structure and Properties
Molecular Structure
8-Fluoro- triazolo[1,5-a]pyridin-2-amine has the molecular formula C₆H₅FN₄, featuring a planar fused heterocyclic system with a fluorine atom at position 8 and an amino group at position 2. This configuration results in a rigid molecular framework with specific electronic distribution patterns that determine its interaction with biological targets. The compound's structure can be considered a modification of the basic triazolo[1,5-a]pyridine scaffold, which has been investigated for various pharmaceutical applications.
Physicochemical Properties
Based on data from structurally similar compounds, we can estimate several key physicochemical properties for 8-Fluoro- triazolo[1,5-a]pyridin-2-amine. The following table presents these estimated properties:
These properties suggest that 8-Fluoro- triazolo[1,5-a]pyridin-2-amine would likely exhibit moderate lipophilicity and favorable membrane permeability characteristics, which are important considerations for potential drug development. The presence of the fluorine atom typically enhances metabolic stability and can improve binding interactions with target proteins through both electronic effects and hydrogen bonding.
Synthesis Methods
Cyclocondensation of Hydrazinylpyridines
One potential synthetic route involves the cyclocondensation of appropriately substituted hydrazinylpyridines with carbonyl compounds. This method typically proceeds through the formation of an intermediate 1,2,4-triazolo[4,3-a]pyrimidine, which undergoes Dimroth rearrangement under acidic conditions to give the corresponding triazolopyridine derivative . This approach has been successfully applied to the synthesis of various substituted triazolopyridines and could potentially be modified for the preparation of the 8-fluorinated derivative.
Oxidative Cyclization
Another viable approach involves oxidative cyclization of corresponding pyridin-2-yl-amidines . This method has been employed for the synthesis of various triazoloheterocycles and might be suitable for preparing 8-Fluoro- triazolo[1,5-a]pyridin-2-amine with appropriate precursors and reaction conditions.
Halogenation of Triazolopyridine Scaffold
The fluorine substituent at position 8 could potentially be introduced through selective halogenation of a preformed triazolopyridine scaffold. This approach would involve the synthesis of the core structure followed by regioselective fluorination, which may require careful optimization of reaction conditions to achieve the desired substitution pattern.
Related Compounds and Structure-Activity Relationships
Structural Analogs
Several structurally related compounds have been documented in chemical databases and literature. The following table compares these analogs with 8-Fluoro- triazolo[1,5-a]pyridin-2-amine:
Structure-Activity Considerations
The structural variations observed among these analogs can significantly impact their biological activities and physicochemical properties. These structure-activity relationships provide valuable insights for understanding the potential behavior of 8-Fluoro- triazolo[1,5-a]pyridin-2-amine:
Halogen Substitution Effects
The nature and position of halogen substituents (fluorine vs. bromine) substantially affects lipophilicity, metabolic stability, and binding interactions with target proteins. Fluorine substitution typically enhances metabolic stability while maintaining a relatively small molecular footprint compared to other halogens, potentially improving binding affinity without significantly increasing molecular weight.
Position-Dependent Properties
The position of substituents (6 vs. 8) can influence the electronic distribution and three-dimensional conformation of the molecule. These positional variations may alter binding modes with target proteins and affect pharmacokinetic properties such as absorption, distribution, metabolism, and excretion.
Impact of the Amino Group
The presence of the amino group at position 2 introduces hydrogen bond donor capabilities, potentially enhancing interactions with biological targets. This functional group may also influence the compound's aqueous solubility, which is an important consideration for drug formulation and bioavailability.
Research Development and Future Directions
Future Research Priorities
Future research on 8-Fluoro- triazolo[1,5-a]pyridin-2-amine should focus on several key areas:
Synthetic Development
Establishing efficient and scalable synthetic routes for 8-Fluoro- triazolo[1,5-a]pyridin-2-amine would facilitate its comprehensive characterization and biological evaluation. This might involve adapting existing methodologies for triazolopyridine synthesis with modifications to achieve regioselective fluorination at position 8.
Comprehensive Physicochemical Characterization
Detailed investigation of the compound's physicochemical properties, including solubility, stability, and binding characteristics, would provide valuable insights for potential formulation and development.
Biological Activity Profiling
Systematic evaluation of the compound's activity against various biological targets, particularly kinases including AXL receptor tyrosine kinase, would help elucidate its mechanism of action and therapeutic potential.
Structure-Activity Relationship Studies
Development of a series of structural analogs would enable detailed structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties.
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